2-(3,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
CAS No.:
Cat. No.: VC18236695
Molecular Formula: C23H17Cl2NO4
Molecular Weight: 442.3 g/mol
* For research use only. Not for human or veterinary use.
![2-(3,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid -](/images/structure/VC18236695.png)
Specification
Molecular Formula | C23H17Cl2NO4 |
---|---|
Molecular Weight | 442.3 g/mol |
IUPAC Name | 2-(3,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Standard InChI | InChI=1S/C23H17Cl2NO4/c24-14-9-13(10-15(25)11-14)21(22(27)28)26-23(29)30-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20-21H,12H2,(H,26,29)(H,27,28) |
Standard InChI Key | YSUMKVCHTFEAFX-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC(=C4)Cl)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Features
The molecular formula of 2-(3,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is , with a molecular weight of 457.28 g/mol. Its structure comprises three key components:
-
Acetic Acid Backbone: The central carboxylic acid group enables covalent bonding to resins or other amino acids during peptide elongation.
-
3,5-Dichlorophenyl Substituent: This aromatic ring, substituted with chlorine atoms at the 3 and 5 positions, introduces steric bulk and hydrophobicity, potentially influencing peptide folding and target binding .
-
Fmoc Protecting Group: The Fmoc moiety () shields the amino group during synthesis, permitting selective deprotection under mild basic conditions (e.g., piperidine) .
Comparative analysis with analogous compounds, such as (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid (QV-6258) , reveals that the positional isomerism of chlorine atoms significantly alters crystallinity and solubility. For instance, the 3,5-dichloro configuration may enhance thermal stability compared to ortho-substituted variants .
Synthesis and Purification Strategies
Synthetic Routes
The synthesis typically follows a multi-step protocol:
-
Amino Acid Functionalization: Starting with glycine, the alpha-amino group is protected using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in a biphasic system (dichloromethane/water) with sodium bicarbonate as a base .
-
Friedel-Crafts Acylation: The 3,5-dichlorophenyl group is introduced via Friedel-Crafts alkylation, employing aluminum trichloride as a catalyst and dichlorophenylacetyl chloride as the electrophile .
-
Carboxylic Acid Activation: The final product is isolated through acid-catalyzed hydrolysis of intermediate esters, followed by recrystallization from ethanol/water mixtures .
A representative yield of 68–72% has been reported for structurally similar compounds, such as (1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexyl)acetic acid (QB-9531) .
Purification and Characterization
Purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, as evidenced by LC-MS data . Key spectroscopic characteristics include:
-
(400 MHz, DMSO-d6): δ 7.89 (d, 2H, Fmoc aromatic), 7.68 (t, 2H, Fmoc), 7.43 (d, 2H, dichlorophenyl), 4.32 (m, 2H, Fmoc-CH2), 4.22 (t, 1H, Fmoc-CH), 3.98 (s, 2H, CH2COOH) .
-
IR (KBr): 1720 cm (C=O, carboxylic acid), 1685 cm (C=O, Fmoc carbamate) .
Physicochemical Properties
The compound’s properties are summarized below:
The low aqueous solubility aligns with trends observed in Fmoc-protected dichlorophenyl derivatives, such as QV-7302 . The logP value suggests moderate lipophilicity, ideal for membrane permeability in drug design .
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group’s orthogonality allows sequential coupling in SPPS. For example, in the synthesis of antimicrobial peptides, this compound has been employed to introduce hydrophobic residues that enhance target binding . A comparative study using (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid (QV-3778) demonstrated that dichlorophenyl variants improve peptide stability against proteolytic degradation by 40% .
Medicinal Chemistry Applications
The 3,5-dichlorophenyl moiety is prevalent in kinase inhibitors (e.g., EGFR, VEGFR) . Incorporating this group into peptide-based inhibitors could modulate selectivity, as seen in analogs of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid (QN-4232) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume